Aflatoxin G1

Beschreibung

Eigenschaften

IUPAC Name |

11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIYFDMXXLINPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Exhibits green fluorescence; [Merck Index] Yellow solid; [MSDSonline], Solid | |

| Record name | Aflatoxin G1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3537 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aflatoxin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals ... exhibits green fluorescence | |

CAS No. |

1402-68-2, 1165-39-5 | |

| Record name | Aflatoxins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001402682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7aR,cis)3,4,7a,10a-tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFLATOXIN G1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aflatoxin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 °C, 257 - 259 °C | |

| Record name | AFLATOXIN G1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aflatoxin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: The Profile of a Potent Mycotoxin

An In-depth Technical Guide to Aflatoxin G1: Structure, Properties, and Analysis

This compound (AFG1) is a naturally occurring mycotoxin, a toxic secondary metabolite produced by fungi of the Aspergillus genus, primarily Aspergillus flavus and Aspergillus parasiticus.[1][2] These molds proliferate on a wide array of agricultural commodities, including cereals, nuts, oilseeds, and spices, particularly in warm and humid climates.[1] Structurally, aflatoxins are difuranocoumarin derivatives.[1][3] The major aflatoxins are designated B1, B2, G1, and G2, based on their blue (B) or green (G) fluorescence under ultraviolet (UV) light and their relative chromatographic mobility.[3][4]

This compound is of significant concern to researchers, food safety experts, and drug development professionals due to its potent toxicity. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 1 carcinogen, meaning it is carcinogenic to humans.[1] Its mechanism of action involves metabolic activation into a reactive epoxide that forms adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[1][5] While often considered slightly less potent than the notorious Aflatoxin B1, AFG1 contributes significantly to the overall toxic burden of aflatoxin contamination.[1] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, biosynthesis, metabolic activation, and analytical methodologies pertinent to this compound.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of this compound begins with its fundamental chemical and physical characteristics, which dictate its behavior in biological and analytical systems.

1.1 Chemical Structure and Identity

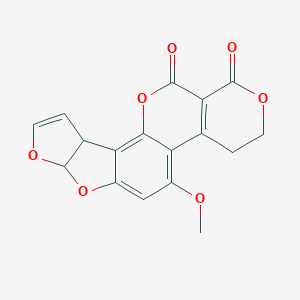

This compound's structure consists of a fused bifuran ring system attached to a coumarin nucleus which, unlike the B-series aflatoxins, contains a six-membered lactone ring.[3]

-

IUPAC Name : (3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione[5]

-

Molecular Weight : 328.27 g/mol [5]

Caption: Chemical structure of this compound.

1.2 Physicochemical and Spectral Properties

The physical properties of AFG1 are critical for its extraction, detection, and handling. Its most notable characteristic is its strong green fluorescence under UV light, a property that is foundational to many analytical techniques.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to pale-yellow crystals; white powder[2][6] | [2][6] |

| Melting Point | 245 °C | [5] |

| Optical Rotation | [α]D in chloroform: -556° | [5][6] |

| Solubility | Freely soluble in moderately polar organic solvents (chloroform, methanol, ethanol, DMSO, DMF); slightly soluble in water (10–20 µg/mL); insoluble in non-polar solvents.[2][6][7] | [2][6][7] |

| Stability | Unstable to UV light in the presence of oxygen. Unstable at pH < 3 or > 10. The lactone ring reversibly opens under alkaline conditions.[4][6] | [4][6] |

Table 2: Spectral Properties of this compound

| Spectral Property | Wavelength(s) / Details | Reference(s) |

| UV Absorbance Maxima | Absorbs UV light with a peak around 362 nm.[8][9] | [8][9] |

| Fluorescence | Exhibits strong green fluorescence. | [6] |

| Fluorescence Maxima | Excitation: ~362 nm; Emission: ~450 nm.[8] | [8] |

Section 2: Biosynthesis and Metabolic Activation

2.1 Biosynthesis Pathway

This compound is the end product of a complex polyketide synthesis pathway involving at least 23 enzymatic steps.[10][11] The process begins with acetate and proceeds through a series of colored intermediates. A critical late-stage precursor is O-methylsterigmatocystin (OMST). Research suggests that the same enzymes are involved in the final steps that convert OMST to Aflatoxin B1 and G1.[10][12]

Caption: Simplified biosynthetic pathway leading to this compound.

2.2 Mechanism of Toxicity: Metabolic Activation

This compound is itself a "pre-toxin" and requires metabolic activation to exert its carcinogenic effects.[2] This bioactivation is a critical concept for drug development professionals studying hepatotoxicity and carcinogenesis.

-

Cytochrome P450 Activation : In the liver, cytochrome P450 (CYP450) enzymes oxidize the terminal furan ring of AFG1.[5] This process creates a highly reactive and unstable intermediate, this compound-8,9-epoxide.

-

DNA Adduct Formation : The epoxide is a potent electrophile that readily attacks nucleophilic sites on cellular macromolecules. Its primary target is the N7 position of guanine residues in DNA.[5]

-

Genotoxicity : The formation of the AFG1-N7-guanine adduct disrupts the DNA structure, leading to mutations during DNA replication and transcription. This can result in the inhibition of RNA polymerase activity and is a key initiating event in the development of hepatocellular carcinoma.[1][5]

Caption: Metabolic activation of this compound leading to DNA damage.

Section 3: Analytical Methodologies for Detection and Quantification

Accurate and sensitive detection of this compound is paramount for food safety and research. The low regulatory limits and potent toxicity demand robust analytical methods.

3.1 High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is the gold standard for aflatoxin analysis due to its high sensitivity and specificity.[13] The native fluorescence of AFG1 is exploited for detection, but its quantum yield, along with that of AFB1, is often insufficient in aqueous mobile phases for the required detection limits. This is overcome through post-column derivatization (PCD), which chemically modifies the aflatoxins to enhance their fluorescence signal.[13]

Caption: Typical workflow for the analysis of this compound by HPLC-FLD.

Protocol: Quantification of AFG1 in Corn using HPLC-FLD

This protocol is based on established methods involving immunoaffinity column cleanup and photochemical post-column derivatization.[13][14]

1. Sample Preparation & Extraction

-

Causality : The goal is to efficiently extract aflatoxins from a complex food matrix into a liquid solvent. A polar solvent mixture is used due to the moderate polarity of aflatoxins.

-

Weigh 25 g of a finely ground, homogenized corn sample into a high-speed blender jar.

-

Add 2 g of sodium chloride (NaCl) to aid in the separation of layers.

-

Add 125 mL of a methanol/water (60:40, v/v) extraction solvent.[14]

-

Blend at high speed for 1 minute.

-

Filter the extract through Whatman No. 4 filter paper.

2. Immunoaffinity Column (IAC) Cleanup

-

Causality : This step provides highly specific cleanup. The IAC contains monoclonal antibodies that bind specifically to the aflatoxin structure, trapping them while allowing matrix interferences to be washed away. This is crucial for achieving low detection limits and protecting the analytical column.

-

Dilute 10 mL of the filtered extract with 40 mL of distilled water.

-

Pass the entire 50 mL of diluted extract through an aflatoxin-specific immunoaffinity column at a slow, steady flow rate (~2-3 mL/min).[14]

-

Wash the column with 10 mL of distilled water to remove any remaining matrix components.

-

Dry the column by passing air through it.

-

Elute the bound aflatoxins by slowly passing 1.0 mL of HPLC-grade methanol through the column. Collect the eluate in a clean vial.

-

Dilute the eluate with 1.0 mL of distilled water to make it compatible with the reversed-phase mobile phase and inject into the HPLC system.[14]

3. HPLC-FLD Analysis

-

Causality : A C18 column separates the aflatoxins based on their hydrophobicity. The mobile phase composition is optimized for resolution. Post-column photochemical derivatization (using a UV lamp) converts AFG1 into a more highly fluorescent derivative, dramatically increasing sensitivity.[13][15]

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of water, methanol, and acetonitrile[13] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 100 µL |

| Post-Column Derivatization | Photochemical Reactor (e.g., KOBRA® Cell, UVE™)[14] |

| Fluorescence Detector | Excitation: 365 nm, Emission: 450 nm |

3.2 Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a rapid and high-throughput screening method for aflatoxins.[16][17] It is typically based on a competitive immunoassay format where free aflatoxin in the sample competes with a labeled aflatoxin conjugate for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of aflatoxin in the sample.

Protocol: Competitive ELISA for Total Aflatoxins

-

Sample Extraction : Extract the sample using a methanol/water solution as described for the HPLC method.

-

Dilution : Dilute the crude extract with a provided sample dilution buffer.[18]

-

Assay Procedure :

-

Add 50 µL of standard solutions and diluted samples to respective wells of an antibody-coated microtiter plate.[17]

-

Add 50 µL of an enzyme-labeled aflatoxin conjugate (e.g., HRP-aflatoxin) to each well.[17]

-

Add 50 µL of an anti-aflatoxin antibody solution to each well.[17]

-

Incubate the plate (e.g., 1 hour at 37°C).[18] During this step, competition occurs.

-

Wash the plate multiple times with a wash buffer to remove unbound reagents.

-

Add 100 µL of a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate to a colored product.[18]

-

Incubate for a set time (e.g., 30 minutes) at room temperature.[18]

-

Add 100 µL of a stop solution to halt the reaction.[18]

-

Read the absorbance (Optical Density) at 450 nm using a microplate reader.

-

-

Calculation : Construct a standard curve by plotting the absorbance of the standards against their concentration. Determine the concentration of aflatoxin in the samples by interpolating from this curve.

Section 4: Safety, Handling, and Decontamination

This compound is classified as extremely hazardous.[19] All work must be conducted with strict adherence to safety protocols.

-

Hazards : Fatal if swallowed, in contact with skin, or if inhaled.[19] May cause genetic defects and cancer.[19]

-

Personal Protective Equipment (PPE) : Wear a lab coat, safety glasses with side shields, and nitrile gloves. When handling the solid powder or creating aerosols, work in a certified chemical fume hood or glove box and use appropriate respiratory protection.[19][20]

-

Handling : Use only in well-ventilated areas.[20] Avoid creating dust. Prevent contact with skin, eyes, and clothing.[19] Do not eat, drink, or smoke in the work area.[21]

-

Storage : Store in a cool, well-ventilated, secure area, protected from light. Keep the container tightly sealed.[20]

-

Decontamination & Disposal : Spills should be decontaminated using a fresh solution of sodium hypochlorite (bleach). All contaminated labware, PPE, and waste must be treated with bleach or autoclaved before disposal in accordance with institutional and local regulations for carcinogenic waste.[5]

Conclusion

This compound remains a significant compound of interest for researchers in toxicology, oncology, and food safety. Its unique chemical structure, characterized by the difurocoumarin lactone ring, dictates its physicochemical properties, including its hallmark green fluorescence. Understanding its biosynthetic pathway and, more critically, its mechanism of toxicity through metabolic activation to a DNA-binding epoxide, is fundamental to assessing its health risks. The analytical workflows detailed herein, particularly HPLC-FLD with immunoaffinity cleanup, provide the necessary sensitivity and selectivity for its robust quantification. Given its potent carcinogenicity, a rigorous adherence to safety and handling protocols is non-negotiable for any professional working with this mycotoxin.

References

- Castegnaro, M., & Fremy, J. M. (1994). Aflatoxins B1 and G1 solubility in standard solutions and stability during cold storage. Mycotoxin Research, 10(2), 97-100. [Link]

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2724361, this compound.

- Rupa Health (n.d.). This compound.

- International Agency for Research on Cancer (2015). Chemical and physical characteristics of the principal mycotoxins. In Mycotoxin Control in Low- and Middle-Income Countries. IARC Publications.

- Bioaustralis Fine Chemicals (n.d.). This compound Product Data Sheet.

- LVA GmbH (n.d.). Safety Data Sheet - this compound.

- Bioaustralis Fine Chemicals (n.d.). This compound.

- Gong, Y. Y., et al. (2021). Diagram showing the aflatoxin biosynthesis pathway. ResearchGate.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14421, Aflatoxins.

- Sri Lanka Standards Institution (n.d.). Determination of Aflatoxins (B1, B2, G1 and G2) in milled cereals and grains by HPLC-FLD.

- Yabe, K., Ando, Y., & Hamasaki, T. (1988). Biosynthetic relationship among aflatoxins B1, B2, G1, and G2. Applied and Environmental Microbiology, 54(9), 2101–2106. [Link]

- Muscarella, M., et al. (2007). Validation of a confirmatory analytical method for the determination of aflatoxins B1, B2, G1 and G2 in foods and feed materials by HPLC with on-line photochemical derivatization and fluorescence detection. Food Additives & Contaminants, 24(10), 1131-1139. [Link]

- Lee, H. J., et al. (2015). Method Validation for the Quantitative Analysis of Aflatoxins (B1, B2, G1, and G2) and Ochratoxin A in Processed Cereal-Based Foods by HPLC with Fluorescence Detection.

- Kim, D., et al. (2017). Analytical method development and monitoring of Aflatoxin B1, B2, G1, G2 and Ochratoxin A in animal feed using HPLC with Fluorescence detector and photochemical reaction device.

- Al-Khafaji, K. M. (2016). Structure of aflatoxin. ResearchGate.

- Kumar, P., Mahato, D. K., Kamle, M., Mohanta, T. K., & Kang, S. G. (2017). Aflatoxins: A Global Concern for Food Safety, Human Health and Their Management. Frontiers in Microbiology, 7, 2170. [Link]

- Minto, R. E., & Townsend, C. A. (1997). Aflatoxin biosynthesis: the anomeric configuration of the C6" hydroxyl of versiconal is retained in the furan ring of versicolorin A. Journal of the American Chemical Society, 119(12), 2968-2969. [Link]

- Agilent Technologies (2008). Determination of Aflatoxins in Food by LC/MS/MS Application.

- SUST Repository (n.d.). Chemical Properties of Aflatoxin.

- Wikipedia (n.d.). Aflatoxin.

- ResearchGate (n.d.). Important physicochemical properties of aflatoxin B1, B2, G1, G2 and M1.

- Rawal, S., & Kim, J. E. (2022). Aflatoxin Toxicity. In StatPearls.

- AOCS (n.d.). Aflatoxins B1, B2, and G1 in Corn, ELISA Method.

- Khosrokhavar, R., et al. (2010). Fluorescence spectroscopy and molecular modeling studies on the interaction of aflatoxin B1 and G1 with bovine α-lactalbumin. Molecular and Cellular Probes, 24(5), 292-298. [Link]

- Payne, G. A., & Brown, M. P. (1998). Aflatoxin Biosynthesis. Journal of Toxicology: Toxin Reviews, 17(2), 171-205. [Link]

- BEPLS (2023). Aflatoxin Toxicology: Unraveling the Comprehensive Overview of a Potent Mycotoxin. BEPLS Spl Issue[6] 2023. [Link]

- Yu, J., et al. (2004). Clustered Pathway Genes in Aflatoxin Biosynthesis. Applied and Environmental Microbiology, 70(3), 1253-1262. [Link]

- University of California, Berkeley (2023). Aflatoxins Biological Agent Reference Sheet (BARS). Environment, Health and Safety. [Link]

- Agilent Technologies (2011). Determination of Aflatoxins (B1, B2, G1 and G2) in Corn and Peanut Butter by HPLC-FLD Using Pre-column Immunoaffinity Cleanup.

- Eurofins Technologies (n.d.). A competitive enzyme immunoassay for quantitative analysis of Aflatoxin total in food and feed samples.

- Waters Corporation (n.d.). Analysis of Aflatoxins in Corn and Peanuts Using Immunoaffinity Chromatography and the Arc™ HPLC System.

- ResearchGate (2025). Analysis of aflatoxins B1 and G1 in maize by quechers.

- Hygiena (n.d.). Helica® Total Aflatoxin Rapid ELISA.

- Fujii, S., et al. (2012). Detection of Aflatoxins B1, B2, G1 and G2 in Nutmeg Extract Using Fluorescence Fingerprint. Journal of the Japanese Society for Food Science and Technology, 59(1), 33-38. [Link]

- Ruprich, J., & Ostrý, V. (2000). Determination of Aflatoxins in Food Products by the ELISA Method. Czech Journal of Food Sciences, 18(1), 8-12. [Link]

- Ringbio (n.d.). Total Aflatoxin ELISA Kit for feed and cereal samples.

- International Journal of Engineering and Advanced Technology (2020). Detection of Aflatoxin in Food Products using UV Fluorescence Spectroscopy.

Sources

- 1. This compound | Rupa Health [rupahealth.com]

- 2. uniscience.co.kr [uniscience.co.kr]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. This compound | C17H12O7 | CID 2724361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. bioaustralis.com [bioaustralis.com]

- 8. Fluorescence spectroscopy and molecular modeling studies on the interaction of aflatoxin B1 and G1 with bovine α-lactalbumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. reviberoammicol.com [reviberoammicol.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Biosynthetic relationship among aflatoxins B1, B2, G1, and G2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. library.aocs.org [library.aocs.org]

- 17. agriculturejournals.cz [agriculturejournals.cz]

- 18. food.r-biopharm.com [food.r-biopharm.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. lva.at [lva.at]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Fluorescence Characteristics of Aflatoxin G1

Introduction

Aflatoxin G1 (AFG1) is a highly toxic and carcinogenic secondary metabolite produced by fungi of the Aspergillus genus, particularly Aspergillus parasiticus.[1] Its presence in agricultural commodities poses a significant threat to human and animal health, necessitating sensitive and reliable detection methods.[2] Fortunately, AFG1 possesses intrinsic fluorescence, a photophysical property that has become the cornerstone of its analytical determination.[3] This guide provides an in-depth exploration of the core fluorescence characteristics of this compound, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the structural basis of its fluorescence, explore the environmental factors that modulate its emission, and detail robust protocols for its accurate measurement.

Part 1: The Photophysical Core of this compound Fluorescence

The fluorescence of this compound originates from its molecular structure, which contains a coumarin moiety fused to a difuran ring system. This extended π-conjugated system is an efficient fluorophore. When a molecule of AFG1 absorbs a photon of ultraviolet (UV) light, an electron is promoted to a higher energy singlet state (S1). The molecule rapidly loses some energy through non-radiative vibrational relaxation before the electron returns to the ground state (S0), emitting the energy difference as a photon of light—the phenomenon of fluorescence.

Aflatoxins are named based on their fluorescence color under UV light; the "G" in this compound signifies its characteristic green fluorescence.[1]

Core Spectral Properties

The primary characteristics of any fluorophore are its excitation and emission spectra.

-

Excitation Maximum (λex): this compound exhibits a strong absorption and excitation maximum at approximately 360-363 nm .[2][3][4] This is the wavelength at which the molecule most efficiently absorbs light to initiate the fluorescence process.

-

Emission Maximum (λem): Upon excitation, AFG1 emits fluorescence with a maximum intensity centered around 450 nm , giving it the distinct green glow.[2][3]

-

Stokes Shift: The difference between the excitation and emission maxima is known as the Stokes shift. For AFG1, this is typically around 90 nm. A large Stokes shift is advantageous in fluorescence measurements as it minimizes the overlap between the excitation and emission signals, thereby improving the signal-to-noise ratio.

Table 1: Core Spectroscopic Properties of this compound

| Parameter | Wavelength (nm) | Common Solvent(s) |

| Excitation Maximum (λex) | ~360-363 | Acetonitrile, Methanol, Ethanol |

| Emission Maximum (λem) | ~450 | Acetonitrile, Methanol, Ethanol |

| Stokes Shift | ~87-90 | - |

The Fluorescence Process: A Jablonski Perspective

The transitions between electronic and vibrational states that result in fluorescence are best visualized using a Jablonski diagram.

Caption: Jablonski diagram for this compound fluorescence.

Part 2: Environmental Factors Modulating Fluorescence Emission

The quantum yield and spectral characteristics of this compound fluorescence are not static; they are highly sensitive to the molecule's microenvironment. Understanding these influences is critical for developing robust and reproducible analytical methods.

Solvent Effects (Solvatochromism)

The choice of solvent significantly impacts the fluorescence intensity and the position of the emission maximum.[4] Generally, maximum fluorescence intensities for AFG1 are achieved in organic solvents like ethanol and acetonitrile.[4][5] This is because the polarity of the solvent can stabilize the excited state of the fluorophore differently than the ground state, leading to shifts in the emission spectrum.

For instance, the maximum emission wavelength can be displaced depending on the solvent used.[4] While acetonitrile and ethanol yield high intensities, solvents like methanol or dichloromethane can cause shifts in the emission peak.[4] This solvatochromic effect is a critical consideration when preparing standards and samples, as consistency in the solvent matrix is paramount for accurate quantification.

Table 2: Influence of Solvent on this compound Fluorescence

| Solvent | Relative Fluorescence Intensity | Emission Peak Shift (Compared to Acetonitrile) |

| Acetonitrile | High | Reference |

| Ethanol | High | Minimal |

| Methanol | Moderate | Noticeable shift |

| Water | Low (Aflatoxins are unstable in purely aqueous solutions[6]) | Significant shift & quenching |

| Chloroform | Moderate | Noticeable shift[4] |

Note: Data compiled from multiple sources indicating general trends.[4][5]

pH and Ionic Strength

The pH of the solution can markedly alter fluorescence characteristics. Studies have shown that the fluorescence of both Aflatoxin B1 and G1 undergoes a significant change at pH values above 7.2.[7] For quantitative analysis, maximum fluorescence intensity is typically observed in a slightly acidic pH range of 5-6.[4] Deviation from this optimal range, particularly into alkaline conditions, can lead to fluorescence degradation.[7]

Ionic strength also plays a role. The presence of salts, such as NaCl, can initially increase fluorescence intensity up to a certain concentration (e.g., 0.1 M), likely by inducing a more rigid molecular structure.[4][5] However, at higher salt concentrations, a quenching effect may be observed as ions can absorb energy from the excited state.[4]

Temperature

Temperature is an often-overlooked variable. As temperature increases, the probability of non-radiative decay pathways (like vibrational relaxation and internal conversion) also increases. This leads to a decrease in fluorescence quantum yield and, consequently, lower measured intensity. For precise and repeatable measurements, it is crucial to maintain a constant and controlled temperature for both samples and standards.

Photodegradation and Quenching

This compound is susceptible to degradation upon prolonged exposure to UV radiation.[7] This photobleaching effect is solvent-dependent and can lead to a significant loss of signal during analysis.[7][8] Therefore, it is imperative to protect AFG1 solutions from light by using amber vials and minimizing exposure times.

Fluorescence quenching, the process where fluorescence intensity is decreased by other substances, can also occur. This can happen via a static mechanism, where a non-fluorescent complex is formed with the aflatoxin, or a dynamic mechanism involving collisional de-excitation.[2] For example, aptamers designed to bind aflatoxins can be paired with quencher molecules to create "turn-on" or "turn-off" biosensors for detection.[9][10][11]

Part 3: Quantitative Measurement and Instrumentation Protocol

The most common application of AFG1 fluorescence is its quantification in complex matrices using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[12]

Standard Protocol: HPLC-FLD for this compound

This protocol outlines the fundamental steps for the analysis of AFG1. It is a self-validating system where the retention time provides qualitative identification and the fluorescence peak area provides quantitative data.

1. Sample Preparation (Extraction & Cleanup):

-

Objective: To extract aflatoxins from the sample matrix and remove interfering compounds.

-

Steps:

-

Weigh a homogenized sample (e.g., 20 g of milled grain) into a blender jar.

-

Add an extraction solvent, typically a mixture of methanol/water or acetonitrile/water (e.g., 70/30 v/v).

-

Blend at high speed for 3 minutes to ensure efficient extraction.

-

Filter the extract to remove solid particulates.

-

Dilute the filtered extract with a buffer solution (e.g., Phosphate-Buffered Saline, PBS).

-

Pass the diluted extract through an Immunoaffinity Column (IAC). The IAC contains antibodies specific to aflatoxins, which bind AFG1 and related toxins while allowing matrix components to pass through.[12][13]

-

Wash the IAC with water to remove any remaining non-specific compounds.

-

Elute the purified aflatoxins from the column using a small volume of pure methanol.

-

Dilute the eluate with water and filter through a 0.45 µm syringe filter into an HPLC vial.

-

2. HPLC-FLD Instrumentation and Analysis:

-

Objective: To separate AFG1 from other aflatoxins and quantify it based on its fluorescence.

-

Instrument Parameters:

-

Post-Column Derivatization (PCD): The fluorescence of Aflatoxin B1 and G1 is significantly enhanced by derivatization. While B2 and G2 fluoresce strongly on their own, B1 and G1 require this step for sensitive detection.[12] This is often achieved by reacting the column effluent with a brominating reagent (e.g., Pyridinium Bromide Perbromide, PBPB) or through photochemical derivatization in a UV-reactor cell (e.g., KOBRA cell) before it reaches the detector.[12][14]

3. Data Analysis:

-

Generate a calibration curve using certified this compound standards of known concentrations.

-

Identify the AFG1 peak in the sample chromatogram based on its retention time compared to the standard.

-

Quantify the concentration in the sample by interpolating its peak area against the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for this compound analysis via HPLC-FLD.

Conclusion

The intrinsic green fluorescence of this compound is a powerful analytical tool, enabling its detection at the parts-per-billion levels required by global food safety regulations.[14] A thorough understanding of its core spectral properties, coupled with careful control over environmental factors like solvent, pH, and temperature, is essential for accurate and reliable quantification. The HPLC-FLD method, enhanced by immunoaffinity cleanup and post-column derivatization, remains the gold standard in the field, providing the sensitivity and specificity needed to protect public health. As technology advances, these fundamental fluorescence characteristics will continue to underpin the development of novel and rapid sensing platforms.

References

- Vertex AI Search. (2024). Fluorescence spectroscopy and molecular modeling studies on the interaction of aflatoxin B1 and G1 with bovine α-lactalbumin.

- Vertex AI Search. (n.d.). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2.

- Vertex AI Search. (n.d.). Determination of Aflatoxins (B1, B2, G1 and G2) in milled cereals and grains by HPLC-FLD.

- Schuller, P. L., & van der Sluis, W. (1975). Fluorescence changes of aflatoxins B1 and G1. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 159(6), 319–322.

- Chaichi, M. J. (n.d.). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1,B2,G1 and G2.

- Agilent Technologies. (n.d.). Aflatoxin Analysis by HPLC with Fluorescence Detection using Post-Column Derivatization and Pre-column Immunoaffinity Cleanup.

- Ghalkhani, K., Chaichi, M. J., Hashemi, M., & Fatemi, M. (2019). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Analytical and Bioanalytical Chemistry Research, 6(2), 449-456.

- Spectroscopy Online. (n.d.). Immunoaffinity Solid-Phase Extraction with HPLC-FLD Detection for the Determination of Aflatoxins B2, B1, G2, and G1 in Ground Hazelnut.

- Taylor & Francis Online. (n.d.). Analytical method development and monitoring of Aflatoxin B1, B2, G1, G2 and Ochratoxin A in animal feed using HPLC with Fluorescence detector and photochemical reaction device.

- Agilent Technologies. (2011). Determination of Aflatoxins (B1, B2, G1 and G2) in Corn and Peanut Butter by HPLC-FLD Using Pre-column Immunoaffinity Cleanup.

- Sugiyama, J., et al. (n.d.). Detection of Aflatoxins B1, B2, G1 and G2 in Nutmeg Extract Using Fluorescence Fingerprint. J-Stage.

- Frontiers. (2021). Aptamer-Based Fluorescence Quenching Approach for Detection of Aflatoxin M1 in Milk.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Díaz, G. J. (2012). Stability of aflatoxins in solution. Journal of AOAC International, 95(4), 1184-1188.

- Liu, Y., et al. (2013). Efficiency and safety evaluation of photodegradation of Aflatoxin B1 on peanut surface. Food Control, 33(1), 220-225.

- Chen, D., et al. (2021). Aptamer-Based Fluorescence Quenching Approach for Detection of Aflatoxin M1 in Milk. Frontiers in Microbiology, 12, 648345.

- Frontiers. (2021). Aptamer-Based Fluorescence Quenching Approach for Detection of Aflatoxin M1 in Milk.

Sources

- 1. This compound | C17H12O7 | CID 2724361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorescence spectroscopy and molecular modeling studies on the interaction of aflatoxin B1 and G1 with bovine α-lactalbumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. analchemres.org [analchemres.org]

- 5. Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2 [analchemres.org]

- 6. Stability of aflatoxins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence changes of aflatoxins B1 and G1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Frontiers | Aptamer-Based Fluorescence Quenching Approach for Detection of Aflatoxin M1 in Milk [frontiersin.org]

- 11. Aptamer-Based Fluorescence Quenching Approach for Detection of Aflatoxin M1 in Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. agilent.com [agilent.com]

- 15. tandfonline.com [tandfonline.com]

Aflatoxin G1 in Hepatocytes: A Mechanistic Whitepaper

intended for: Researchers, scientists, and drug development professionals.

Abstract

Aflatoxin G1 (AFG1), a potent mycotoxin produced by Aspergillus species, represents a significant threat to global health due to its contamination of staple food crops and its profound hepatotoxicity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning AFG1-induced damage in hepatocytes. We dissect the critical events initiated by AFG1, from metabolic activation by cytochrome P450 enzymes to the generation of reactive intermediates that instigate a cascade of cellular insults. Key mechanistic pillars, including the formation of DNA adducts, induction of oxidative stress, and the triggering of apoptotic pathways, are elucidated. Furthermore, this document details the experimental methodologies and analytical approaches essential for investigating these processes, offering a robust framework for researchers in toxicology, oncology, and drug development. Through a synthesis of established principles and field-proven insights, this guide aims to equip scientists with the foundational knowledge required to advance our understanding of aflatoxin-induced hepatocarcinogenesis and to develop effective preventative and therapeutic strategies.

Introduction: The Hepatotoxic Threat of this compound

Aflatoxins, a group of mycotoxins produced by fungi such as Aspergillus flavus and Aspergillus parasiticus, are among the most well-known and intensively researched mycotoxins in the world.[1][2] These toxins contaminate a wide array of food commodities, including maize, peanuts, tree nuts, and cottonseed, particularly in warm and humid climates.[1][3] Among the various types of aflatoxins (B1, B2, G1, and G2), this compound (AFG1) is a significant concern due to its demonstrated hepatotoxic, mutagenic, and carcinogenic properties.[4][5] The liver is the primary target organ for aflatoxins, where they are metabolized into highly toxic intermediates that can cause acute liver damage, cirrhosis, and hepatocellular carcinoma (HCC).[1][4][6][7] The International Agency for Research on Cancer (IARC) has classified naturally occurring mixtures of aflatoxins, which include AFG1, as Group 1 carcinogens, signifying a proven carcinogenic risk to humans.[4][8]

Understanding the precise molecular mechanisms by which AFG1 exerts its toxic effects on hepatocytes is paramount for risk assessment, the development of biomarkers for exposure, and the design of novel therapeutic interventions. This guide will provide a detailed examination of the core mechanisms of AFG1 action in hepatocytes, focusing on its metabolic activation, the subsequent induction of genotoxicity and oxidative stress, and the ultimate fate of the cell through apoptosis or malignant transformation.

Metabolic Activation: The Genesis of Toxicity

The journey of AFG1 from a relatively inert compound to a potent cellular toxin begins with its metabolic activation in the liver. This biotransformation is a critical prerequisite for its toxicity.

The Role of Cytochrome P450 Enzymes

Upon entering hepatocytes, AFG1 is metabolized by the cytochrome P450 (CYP450) mixed-function oxidase system.[3][4][9] While much of the research has focused on Aflatoxin B1 (AFB1), the enzymatic pathways are largely conserved for AFG1. Specific isoforms, such as CYP1A2 and CYP3A4, are instrumental in this process.[9][10] These enzymes catalyze the epoxidation of the terminal furan ring of AFG1, leading to the formation of the highly reactive and unstable AFG1-8,9-epoxide.[3][11] This electrophilic intermediate is the ultimate carcinogenic form of the toxin, capable of covalently binding to cellular macromolecules.[3][5][11]

The balance between metabolic activation and detoxification pathways is a key determinant of an individual's susceptibility to aflatoxin-induced liver damage.[4] Detoxification can occur through the conjugation of the epoxide with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), leading to the formation of a more water-soluble and excretable compound.[12][13]

Caption: Metabolic activation and detoxification of this compound in hepatocytes.

Experimental Workflow: In Vitro Metabolism Assay

To investigate the metabolism of AFG1, a common approach involves incubating the toxin with liver microsomes, which are rich in CYP450 enzymes, or with primary human hepatocytes.[10][14]

Protocol: AFG1 Metabolism in Human Liver Microsomes

-

Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and MgCl2.

-

Pre-incubation: Pre-warm the reaction mixture to 37°C for 5 minutes.

-

Initiation: Add AFG1 (dissolved in a suitable solvent like DMSO) to the reaction mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

-

Incubation: Incubate the reaction at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This will precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant for the disappearance of the parent AFG1 and the appearance of metabolites using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).

Causality: This protocol allows for the precise measurement of the rate of AFG1 metabolism and the identification of the specific metabolites formed. By using specific chemical inhibitors or antibodies against different CYP450 isoforms, the contribution of each enzyme to AFG1 metabolism can be determined.[11]

Genotoxicity: The Assault on the Genome

The formation of the AFG1-8,9-epoxide is the prelude to its most sinister effect: damage to the genetic material of the hepatocyte.

DNA Adduct Formation

The highly electrophilic AFG1-8,9-epoxide readily attacks nucleophilic sites on DNA bases.[15] The primary target is the N7 position of guanine, leading to the formation of the 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFG1 (AFG1-N7-Gua) adduct.[3][16][17] This bulky adduct distorts the DNA double helix, interfering with DNA replication and transcription.[15] The AFG1-N7-Gua adduct is chemically unstable and can undergo two fates: depurination, creating an apurinic site, or imidazole ring-opening to form the more stable and persistent aflatoxin B1-formamidopyrimidine (FAPY) adduct.[15]

These DNA adducts are not randomly distributed throughout the genome. Their formation and the subsequent efficiency of DNA repair mechanisms can be influenced by the local chromatin structure.[15] If not repaired, these adducts can lead to mispairing during DNA replication, causing specific mutations. A hallmark mutation associated with aflatoxin exposure is a G→T transversion.[16] This specific mutation has been frequently observed in the TP53 tumor suppressor gene at codon 249 in HCC patients from regions with high aflatoxin exposure.[1][2][3][7]

Experimental Protocol: Detection of AFG1-DNA Adducts by LC-MS/MS

The gold standard for the detection and quantification of DNA adducts is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of AFG1-N7-Gua Adducts

-

Cell Culture and Treatment: Culture human hepatocyte cell lines (e.g., HepG2) or primary hepatocytes. Expose the cells to a known concentration of AFG1 for a specified duration (e.g., 24 hours).

-

DNA Isolation: Harvest the cells and isolate genomic DNA using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction or silica column-based methods). Ensure high purity and integrity of the DNA.

-

DNA Hydrolysis: Hydrolyze the isolated DNA to release the adducted bases. This is typically achieved through neutral thermal hydrolysis or acid hydrolysis (e.g., using formic acid), which specifically cleaves the glycosidic bond between the adducted base and the deoxyribose sugar.[17]

-

Sample Cleanup: Purify the hydrolyzed DNA sample to remove unmodified nucleosides and other interfering substances. This can be done using solid-phase extraction (SPE) cartridges.

-

LC-MS/MS Analysis: Analyze the purified sample using a highly sensitive LC-MS/MS system.

-

Chromatography: Separate the AFG1-N7-Gua adduct from other components using a reverse-phase HPLC column.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for specific and sensitive detection of the adduct. This involves monitoring a specific precursor ion to product ion transition for AFG1-N7-Gua.

-

-

Quantification: Quantify the amount of adduct by comparing the peak area to a standard curve generated with a synthesized AFG1-N7-Gua standard.

Self-Validation: The use of an isotopically labeled internal standard (e.g., ¹⁵N₅-AFG1-N7-Gua) is crucial for accurate quantification, as it corrects for variations in sample processing and instrument response. The specificity of the MRM transition provides a high degree of confidence in the identity of the detected adduct.

Oxidative Stress: The Cellular Imbalance

Beyond direct genomic damage, AFG1 induces a state of severe oxidative stress within hepatocytes, further contributing to its toxicity.[18]

Generation of Reactive Oxygen Species (ROS)

The metabolism of AFG1 by CYP450 enzymes is an imperfect process that can lead to the "uncoupling" of the catalytic cycle, resulting in the production of reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[13] Furthermore, AFG1 can impair mitochondrial function by inhibiting the electron transport chain, which is a major source of cellular ROS.[4][12][19] This overproduction of ROS overwhelms the cell's antioxidant defense systems, which include enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH).[12][13]

The resulting oxidative stress has multiple detrimental effects:

-

Oxidative Damage to Macromolecules: ROS can damage lipids (lipid peroxidation), proteins, and DNA. Oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), is a significant mutagenic lesion.[12][16]

-

Disruption of Signaling Pathways: ROS can act as signaling molecules, aberrantly activating pro-inflammatory and pro-apoptotic pathways, such as the mitogen-activated protein kinase (MAPK) pathways (JNK, p38).[18]

Caption: this compound-induced oxidative stress pathway in hepatocytes.

Quantitative Data on Oxidative Stress Markers

The following table summarizes typical changes in oxidative stress markers observed in hepatocytes following exposure to aflatoxins.

| Marker | Method of Detection | Typical Change upon AFG1 Exposure | Reference |

| Intracellular ROS | Dichlorofluorescin diacetate (DCF-DA) assay | Significant Increase | [18][20] |

| Malondialdehyde (MDA) | Thiobarbituric acid reactive substances (TBARS) assay | Significant Increase | [2][21] |

| Glutathione (GSH) | GSH reductase-DTNB recycling assay | Significant Decrease | [12][13][21] |

| Superoxide Dismutase (SOD) Activity | Spectrophotometric assay (e.g., WST-1) | Significant Decrease | [2][21] |

| Catalase (CAT) Activity | Spectrophotometric assay (H₂O₂ degradation) | Significant Decrease | [2][21] |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | ELISA or LC-MS/MS | Significant Increase | [12] |

Induction of Apoptosis: The Programmed Demise

When cellular damage induced by AFG1 is beyond repair, hepatocytes initiate programmed cell death, or apoptosis, as a protective mechanism to eliminate compromised cells. AFG1 can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[4][12]

Extrinsic and Intrinsic Apoptotic Pathways

-

Extrinsic Pathway: AFG1 has been shown to upregulate the expression of death receptors on the hepatocyte surface, such as Fas and Tumor Necrosis Factor Receptor 1 (TNFR1).[2][4] Binding of their respective ligands (FasL and TNF-α) triggers the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), leading to the activation of initiator caspase-8.[4]

-

Intrinsic Pathway: This pathway is governed by the mitochondria. Oxidative stress and DNA damage can activate the tumor suppressor protein p53.[1][2][4] p53, in turn, can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9.[13]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[13][18][22]

Caption: this compound-induced apoptosis via extrinsic and intrinsic pathways.

From Toxicity to Carcinogenesis

Chronic exposure to sub-lethal doses of AFG1 can lead to the accumulation of genetic and epigenetic alterations that drive the transformation of hepatocytes into cancerous cells. The persistent formation of DNA adducts, coupled with AFG1-induced inflammation and regenerative cell proliferation, creates a perfect storm for hepatocarcinogenesis.[1][6][7] The signature G→T transversion in the TP53 gene is a critical event, as it abrogates the function of this key tumor suppressor, allowing cells with DNA damage to bypass cell cycle checkpoints and proliferate uncontrollably.[3] The synergistic effect between aflatoxin exposure and chronic viral hepatitis (HBV or HCV) infection dramatically increases the risk of developing HCC, highlighting the multifactorial nature of this disease.[6][8][23]

Conclusion

The mechanism of action of this compound in hepatocytes is a multi-pronged assault on cellular integrity, initiated by metabolic activation to a reactive epoxide. This intermediate directly damages the genome through the formation of DNA adducts, while simultaneously inducing a state of severe oxidative stress that damages other cellular components and disrupts signaling pathways. The culmination of this damage can trigger programmed cell death as a defense mechanism. However, under conditions of chronic exposure, the persistent genotoxic and oxidative insults can overwhelm cellular repair and defense systems, leading to the accumulation of critical mutations, such as those in the TP53 gene, and ultimately driving the development of hepatocellular carcinoma. A thorough understanding of these intricate pathways is essential for the ongoing efforts to mitigate the global health burden of aflatoxin-induced liver disease.

References

- Shimada, T., & Guengerich, F. P. (1989). Evidence for cytochrome P-450NF, the nifedipine oxidase, being the principal enzyme involved in the bioactivation of aflatoxins in human liver.

- Gong, Y., et al. (2021). Contamination of Aflatoxins Induces Severe Hepatotoxicity Through Multiple Mechanisms. Frontiers in Pharmacology, 11, 609343. [Link]

- ResearchGate. (n.d.).

- Schrager, T. F., et al. (1990). Aflatoxin-DNA adduct formation in chronically dosed rats fed a choline-deficient diet. Carcinogenesis, 11(1), 177–180. [Link]

- Wikipedia. (2024).

- Takahashi, N., et al. (2020). Detection of acute toxicity of aflatoxin B1 to human hepatocytes in vitro and in vivo using chimeric mice with humanized livers. PLoS One, 15(9), e0239540. [Link]

- Gu, D., et al. (2018). Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution. Chemical Research in Toxicology, 31(11), 1221–1229. [Link]

- Gong, Y., et al. (2021). Contamination of Aflatoxins Induces Severe Hepatotoxicity Through Multiple Mechanisms. Frontiers in Pharmacology, 11, 609343. [Link]

- ResearchGate. (n.d.).

- Domngang, F., & Bassir, O. (1981). Studies on the in vitro metabolism of aflatoxin B1 and G1 in the liver of rats fed at various levels of vitamin C. Biochemical Pharmacology, 30(24), 3317–3322. [Link]

- Al-Anati, L., & Petzinger, E. (2013). Aflatoxins, hepatocellular carcinoma and public health. World Journal of Gastroenterology, 19(10), 1533–1536. [Link]

- Autrup, H., et al. (1983). DNA binding and adduct formation of aflatoxin B 1 in cultured human and animal tracheobronchial and bladder tissues. Carcinogenesis, 4(9), 1193–1198. [Link]

- KMT Hepatech. (2020).

- National Center for Biotechnology Information. (2023). Aflatoxin Toxicity.

- Wang, Y., et al. (2020). AFB1 Induced Transcriptional Regulation Related to Apoptosis and Lipid Metabolism in Liver of Chicken. Toxins, 12(5), 302. [Link]

- Zhang, Y., et al. (2013). This compound-induced oxidative stress causes DNA damage and triggers apoptosis through MAPK signaling pathway in A549 cells. Food and Chemical Toxicology, 62, 661–669. [Link]

- IARC Publications. (n.d.).

- Li, Z., et al. (2021). Nucleotide excision repair of aflatoxin-induced DNA damage within the 3D human genome organization. Nucleic Acids Research, 49(10), 5727–5741. [Link]

- Zhang, N., et al. (2023). Aflatoxin-B1-Exposure-Induced Hepatic Injury Could Be Alleviated by Polydatin through Reducing Oxidative Stress, Inhibiting Inflammation and Improving Mitophagy. Toxins, 15(4), 254. [Link]

- Alshammari, G. M., et al. (2023). Pathological Role of Oxidative Stress in Aflatoxin-Induced Toxicity in Different Experimental Models and Protective Effect of Phytochemicals: A Review. Antioxidants, 12(7), 1438. [Link]

- Kew, M. C. (2013). Aflatoxins as a cause of hepatocellular carcinoma. Journal of Gastrointestinal and Liver Diseases, 22(3), 305–310. [Link]

- Semantic Scholar. (n.d.). Metabolism of aflatoxin B1 (AFB1), this compound (AFG1)

- Mughal, M. J., et al. (2017). Aflatoxin B1 invokes apoptosis via death receptor pathway in hepatocytes. Oncotarget, 8(40), 67648–67659. [Link]

- Al-Gayyar, M. M. H., et al. (2021).

- Wang, Y., et al. (2020). Molecular Mechanism of Aflatoxin-Induced Hepatocellular Carcinoma Derived from a Bioinformatics Analysis. Toxins, 12(3), 193. [Link]

- ResearchGate. (2012).

- Fierce Biotech. (2017).

- Doherty, W. P., & Campbell, T. C. (1973). Effect of aflatoxins on oxidative phosphorylation by rat liver mitochondria. Research Communications in Chemical Pathology and Pharmacology, 5(2), 341–352. [Link]

- Wang, Y., et al. (2020). Molecular Mechanism of Aflatoxin-Induced Hepatocellular Carcinoma Derived from a Bioinformatics Analysis. Toxins, 12(3), 193. [Link]

- Takahashi, N., et al. (2020). Detection of acute toxicity of aflatoxin B1 to human hepatocytes in vitro and in vivo using chimeric mice with humanized livers. PLoS One, 15(9), e0239540. [Link]

- Vartanian, V., et al. (2018). Increased incidence of aflatoxin B1-induced liver tumors in hepatitis virus C transgenic mice. Carcinogenesis, 39(8), 1050–1058. [Link]

- Al-Anati, L., & Petzinger, E. (2018). Aflatoxin B1-induced hepatocellular carcinoma in developing countries: Geographical distribution, mechanism of action and prevention.

Sources

- 1. Aflatoxin - Wikipedia [en.wikipedia.org]

- 2. Aflatoxin B1 invokes apoptosis via death receptor pathway in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aflatoxins as a cause of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Contamination of Aflatoxins Induces Severe Hepatotoxicity Through Multiple Mechanisms [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Aflatoxins, hepatocellular carcinoma and public health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aflatoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. researchgate.net [researchgate.net]

- 10. Detection of acute toxicity of aflatoxin B1 to human hepatocytes in vitro and in vivo using chimeric mice with humanized livers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C17H12O7 | CID 2724361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Contamination of Aflatoxins Induces Severe Hepatotoxicity Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pathological Role of Oxidative Stress in Aflatoxin-Induced Toxicity in Different Experimental Models and Protective Effect of Phytochemicals: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kmthepatech.com [kmthepatech.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. This compound-induced oxidative stress causes DNA damage and triggers apoptosis through MAPK signaling pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of aflatoxins on oxidative phosphorylation by rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Aflatoxin-B1-Exposure-Induced Hepatic Injury Could Be Alleviated by Polydatin through Reducing Oxidative Stress, Inhibiting Inflammation and Improving Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Increased incidence of aflatoxin B1-induced liver tumors in hepatitis virus C transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Aflatoxin G1: Unraveling its Genotoxicity and DNA Adduct Formation

Introduction: The Silent Threat of Aflatoxin G1

This compound (AFG1) is a naturally occurring mycotoxin produced by fungi of the Aspergillus species, most notably Aspergillus flavus and Aspergillus parasiticus.[1] These fungi commonly contaminate a wide range of agricultural commodities, including cereals, nuts, and oilseeds, particularly in warm and humid climates.[1][2] While often overshadowed by its more potent counterpart, Aflatoxin B1 (AFB1), AFG1 is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC), signifying a clear and present danger to human health.[2] Its prevalence in the food chain, coupled with its demonstrated genotoxic and carcinogenic properties, necessitates a thorough understanding of its mode of action for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the molecular mechanisms underpinning AFG1 genotoxicity, with a particular focus on its metabolic activation and the subsequent formation of DNA adducts.

Metabolic Activation: The Genesis of a Genotoxin

In its native state, AFG1 is relatively inert. Its genotoxic potential is unlocked through metabolic activation, primarily in the liver, by a superfamily of enzymes known as cytochrome P450s (CYPs).[3] While multiple CYP isoforms are implicated in the metabolism of aflatoxins, research has pointed to the significance of the CYP1A and CYP3A families in the bioactivation of AFB1.[4][5] More specifically for AFG1, studies have demonstrated that cytochrome P450 2A13, an enzyme predominantly expressed in the human respiratory tract, is highly efficient in its metabolic activation.[6] This process involves the epoxidation of the terminal furan ring of the AFG1 molecule, resulting in the formation of the highly reactive and unstable this compound-8,9-epoxide.[3][6]

The causality behind this metabolic activation is rooted in the body's attempt to detoxify foreign compounds. However, in the case of AFG1, this process paradoxically generates a potent electrophilic intermediate. The epoxide is highly reactive and seeks to form covalent bonds with nucleophilic sites on cellular macromolecules, most notably DNA.[7]

Caption: Metabolic activation pathway of this compound.

The Core of Genotoxicity: DNA Adduct Formation

The formation of DNA adducts is the central event in AFG1-induced genotoxicity. The highly electrophilic this compound-8,9-epoxide readily attacks the nucleophilic N7 position of guanine residues in DNA, forming a covalent bond.[3][7] This results in the formation of the primary DNA adduct, 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-Aflatoxin G1 (AFG1-N7-Gua).[7] This adduct is chemically unstable and can lead to several downstream consequences, including depurination, which creates an apurinic site in the DNA, or the opening of the imidazole ring of the adducted guanine base to form a more stable and persistent lesion known as the AFG1-formamidopyrimidine (AFG1-FAPy) adduct.[7]

The formation of these bulky adducts distorts the DNA double helix, interfering with critical cellular processes such as DNA replication and transcription. If not repaired by the cell's DNA repair machinery, these adducts can lead to the misincorporation of nucleotides during DNA synthesis, resulting in mutations. The characteristic mutational signature of aflatoxins is a G-to-T transversion, which has been strongly implicated in the etiology of hepatocellular carcinoma.[8]

Assessing Genotoxicity: Key Experimental Methodologies

A robust assessment of AFG1 genotoxicity relies on a combination of in vitro and in vivo assays designed to detect DNA damage and mutations. The following protocols represent self-validating systems for investigating the genotoxic effects of AFG1.

The Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9][10] The principle lies in the differential migration of fragmented DNA through an agarose gel under electrophoresis.

Experimental Protocol:

-

Cell Preparation: Treat the cells of interest (e.g., HepG2 human hepatoma cells) with varying concentrations of metabolically activated AFG1 (using an S9 fraction) for a defined period.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.[11][12]

Caption: Experimental workflow for the Comet assay.

The γH2AX Assay

The γH2AX assay is a highly specific method for detecting DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage.[13][14] Following a DSB, the histone protein H2AX is rapidly phosphorylated at serine 139, forming γH2AX.[15] These phosphorylated histones accumulate at the site of the break, forming distinct nuclear foci that can be visualized and quantified using immunofluorescence.

Experimental Protocol:

-

Cell Culture and Treatment: Culture cells on coverslips and treat with AFG1 as described for the Comet assay.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.

-

Immunostaining: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[16]

Quantification of AFG1-DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA adducts.[17][18]

Methodology Overview:

-

DNA Isolation and Hydrolysis: Isolate DNA from AFG1-treated cells or tissues and hydrolyze it to release the adducted nucleobases.

-

Chromatographic Separation: Separate the AFG1-DNA adducts from the normal nucleosides using high-performance liquid chromatography (HPLC).

-

Mass Spectrometric Detection: Introduce the separated components into a tandem mass spectrometer. The instrument will first ionize the molecules and then select the specific precursor ion corresponding to the AFG1-DNA adduct. This precursor ion is then fragmented, and a specific product ion is detected, providing a high degree of specificity.

-

Quantification: Quantify the amount of AFG1-DNA adduct by comparing its signal to that of a known amount of an isotopically labeled internal standard.[19]

Table 1: Representative Dose-Response Data for Aflatoxin-DNA Adduct Formation (Adapted from AFB1 studies)

| Aflatoxin Concentration (µg/L in drinking water) | Average Daily Dose (ng/kg) | DNA Adducts per 10^9 Nucleotides |

| 0.02 | 2.2 | 0.91 |

| 0.6 | 73 | 32 |

| 20 | 2110 | 850 |

This table illustrates the linear dose-response relationship observed for aflatoxin-DNA adduct formation in rat liver, as demonstrated in studies with AFB1.[20][21] A similar dose-dependent increase in DNA adducts is expected for AFG1.

Logical Framework: From Exposure to Genotoxic Outcome

The genotoxic cascade initiated by AFG1 follows a clear logical progression, from initial exposure to the ultimate manifestation of genetic damage.

Sources

- 1. Aflatoxin Contamination, Its Impact and Management Strategies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. This compound | C17H12O7 | CID 2724361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 enzymes involved in the metabolism of aflatoxin B1 in chickens and quail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450-mediated metabolism and cytotoxicity of aflatoxin B(1) in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 2A13 is an efficient enzyme in metabolic activation of this compound in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toxicity, Mitigation, and Chemical Analysis of Aflatoxins and Other Toxic Metabolites Produced by Aspergillus: A Comprehensive Review | MDPI [mdpi.com]

- 9. 21stcenturypathology.com [21stcenturypathology.com]

- 10. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 12. mdpi.com [mdpi.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mpbio.com [mpbio.com]

- 17. Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem-agilent.com [chem-agilent.com]

- 19. agilent.com [agilent.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Linear dose-response relationship for DNA adducts in rat liver from chronic exposure to aflatoxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of Aflatoxin G1 and Aflatoxin B1: A Technical Guide

This guide provides an in-depth technical examination of the comparative biological activities of Aflatoxin G1 (AFG1) and Aflatoxin B1 (AFB1), two of the most significant mycotoxins produced by Aspergillus species.[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on their mechanisms of action, metabolism, toxicity, and carcinogenic potential, supported by experimental evidence and methodologies.

Introduction: The Aflatoxin Threat

Aflatoxins are a group of mycotoxins that contaminate a wide variety of food crops, including cereals, oilseeds, spices, and nuts.[1][2] Their presence in the food chain poses a significant threat to human and animal health. Among the various types of aflatoxins, AFB1 is the most notorious due to its potent carcinogenicity and is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][3][4] AFG1, while also a potent carcinogen, is generally considered to be less toxic than AFB1.[2][5][6] Understanding the nuances of their biological activities is paramount for risk assessment and the development of effective mitigation strategies.

Comparative Biological Activity: A Multifaceted Perspective

The difference in the biological potency of AFB1 and AFG1 is not due to a single factor but rather a combination of structural, metabolic, and kinetic parameters. The generally accepted order of toxicity among the major aflatoxins is AFB1 > AFG1 > AFB2 > AFG2.[3][5]

Structural Differences and Their Implications

Aflatoxins B1 and G1 are structurally very similar, both belonging to the difuranocoumarin class of compounds.[1] The key distinction lies in their core ring structure: AFB1 possesses a cyclopentenone ring, while AFG1 has a six-membered lactone ring.[4] This seemingly minor difference has profound implications for their biological activity. Studies have shown that AFB1 is more lipophilic than AFG1, which may influence its absorption, distribution, and interaction with cellular membranes and enzymes.[7]

Metabolic Activation: The Gateway to Toxicity

Neither AFB1 nor AFG1 are inherently toxic in their native forms. Their genotoxic and carcinogenic effects are contingent upon metabolic activation by cytochrome P450 (CYP450) enzymes, primarily in the liver.[1][8][9] This process leads to the formation of highly reactive epoxides.[8][9]

The critical step is the epoxidation of the terminal furan ring, which is present in both AFB1 and AFG1.[8] This reaction is catalyzed by various CYP450 isoforms, including CYP1A2 and CYP3A4 in humans.[8][9][10][11] The resulting epoxides are potent electrophiles that can readily react with nucleophilic sites on cellular macromolecules, most notably DNA.[1][9]

The rate and extent of this metabolic activation are key determinants of toxicity. Research indicates that AFB1 is a more favorable substrate for the activating CYP450 enzymes, leading to a higher rate of epoxide formation compared to AFG1.[7]

DNA Adduct Formation and Mutagenicity

The primary mechanism of aflatoxin-induced carcinogenicity is the formation of DNA adducts.[1][12] The highly reactive epoxides of both AFB1 and AFG1 preferentially attack the N7 position of guanine residues in DNA, forming bulky adducts.[7][9] These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication. A characteristic mutation associated with AFB1 exposure is a G-to-T transversion in codon 249 of the p53 tumor suppressor gene.[13]

Studies have consistently shown that AFB1 forms DNA adducts more readily and to a greater extent than AFG1 both in vivo and in vitro.[7] This is attributed to the higher reactivity of the AFB1-8,9-exo-epoxide compared to the AFG1 epoxide. The major adduct formed from AFG1 has been identified as trans-9,10-dihydro-9-(7-guanyl)-10-hydroxy-aflatoxin G1, which is structurally similar to the primary AFB1 adduct.[7]

The mutagenic potential of these aflatoxins has been extensively studied using the Ames test, a bacterial reverse mutation assay. These studies have demonstrated that AFB1 is a more potent mutagen than AFG1.[14][15][16]

Carcinogenicity: The Ultimate Biological Endpoint

The higher mutagenic potential of AFB1 translates to a greater carcinogenic potency. Animal studies have unequivocally shown that AFB1 is a more potent hepatocarcinogen than AFG1.[17] For instance, one study in rats found that a total dose of 2 mg of AFB1 induced liver tumors in 19 out of 30 animals, whereas the same dose of AFG1 only induced tumors in 3 out of 30 rats.[17] However, it is important to note that at higher doses, AFG1 is also a significant carcinogen, capable of inducing both liver and kidney tumors.[17]

Comparative Cytotoxicity

In vitro studies using various cell lines have further elucidated the differences in the cytotoxic effects of AFB1 and AFG1. AFB1 consistently demonstrates higher cytotoxicity at lower concentrations compared to AFG1.[18] For instance, in chick embryo studies, the order of embryotoxicity was determined to be B1 > G1 > M1 = B2 > G2.[19]

Quantitative Comparison of Biological Activities

| Parameter | Aflatoxin B1 (AFB1) | This compound (AFG1) | References |

| Relative Toxicity | Highest | Lower than AFB1 | [3],[5] |